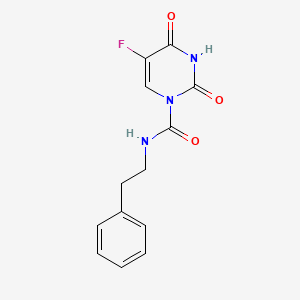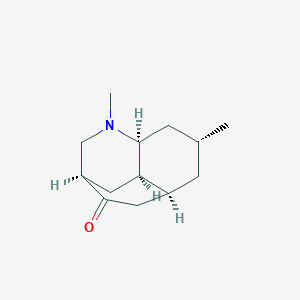
Luciduline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luciduline is an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Studies
Luciduline, a naturally occurring Lycopodium alkaloid, has been a subject of interest in chemical synthesis and structural studies. For instance, an enantioselective total synthesis of (+)-luciduline was achieved from (R)-5-methyl-cyclohex-2-en-1-one, involving a sequence of seven steps in 33% overall yield. This synthesis is significant for understanding the molecular structure and potential applications of luciduline (Oppolzer & Petrzilka, 1978). Another study achieved the first chiral auxiliary mediated asymmetric synthesis of (+)-luciduline, emphasizing the importance of stereochemistry in the synthesis of such complex molecules (Comins, Brooks, Al-awar, & Goehring, 1999).
2. Biogeophysical Impact Studies
In the broader context of environmental research, luciduline is indirectly referenced in studies on land use and climate impact. For example, research on the Land-Use and Climate, Identification of Robust Impacts (LUCID) project examined the biogeophysical impacts of land use–land cover change (LULCC) on climate, highlighting the complexity of environmental interactions (Noblet-Ducoudré et al., 2012).
3. Biosensor Development
In the field of biomedical engineering, the term 'LUCID' (luminescence compact in-vitro diagnostics) refers to a sensitive and versatile biosensing approach that uses upconversion nanoparticles for quantitative molecular and cellular analyses, potentially offering new diagnostic capabilities (Huang et al., 2019).
Propiedades
Nombre del producto |
Luciduline |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
(1R,4S,6R,8S,9R)-3,6-dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one |
InChI |
InChI=1S/C13H21NO/c1-8-3-9-6-13(15)10-5-11(9)12(4-8)14(2)7-10/h8-12H,3-7H2,1-2H3/t8-,9+,10-,11-,12+/m1/s1 |
Clave InChI |
PISGDLOMGNKHKP-ROHXPCBUSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3C[C@H]2[C@H](C1)N(C3)C |
SMILES canónico |
CC1CC2CC(=O)C3CC2C(C1)N(C3)C |
Sinónimos |
luciduline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)
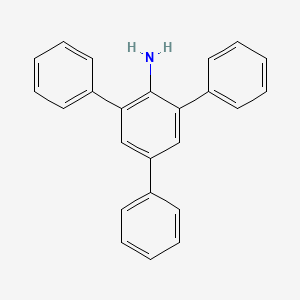
![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)
![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
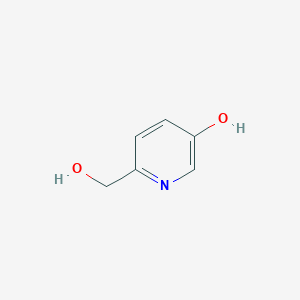
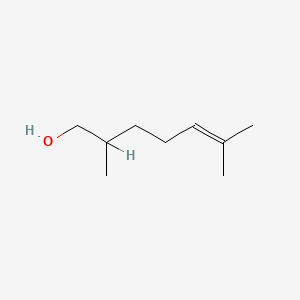
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)
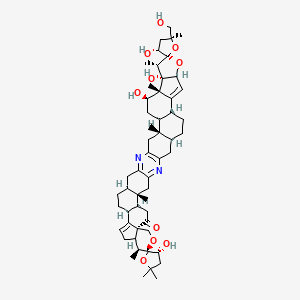

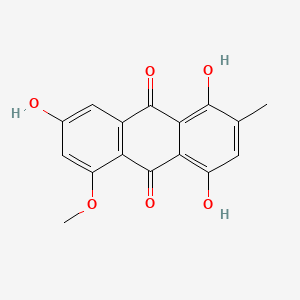
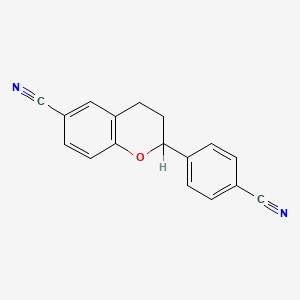
![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)
